molecular formula C11H14F5N3 B6241040 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2408965-09-1

4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B6241040
CAS No.: 2408965-09-1
M. Wt: 283.2
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Description

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a cyclohexyl ring with two fluorine atoms, a pyrazole ring with a trifluoromethyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multiple steps. One common approach starts with the preparation of 4,4-difluorocyclohexanemethanol, which is then converted into the desired compound through a series of reactions. The initial step involves the reaction of cyclohexanone with a fluorinating agent to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle fluorinating agents and control reaction temperatures and pressures. The final product is purified through techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexanemethanol
  • 4,4-Difluorocyclohexanone
  • 4,4-Difluorocyclohexanol

Uniqueness

Compared to similar compounds, 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole ring and a trifluoromethyl group.

Properties

CAS No.

2408965-09-1

Molecular Formula

C11H14F5N3

Molecular Weight

283.2

Purity

95

Origin of Product

United States

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